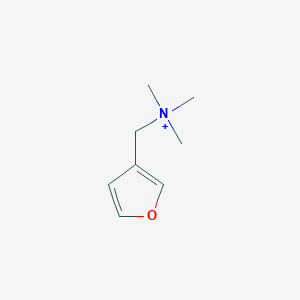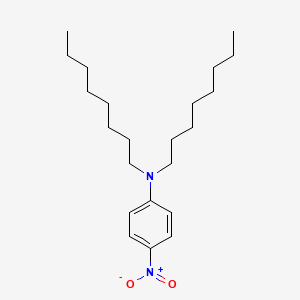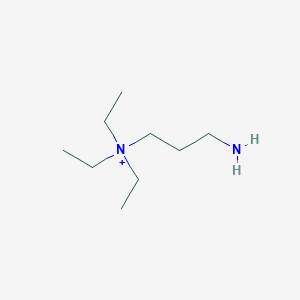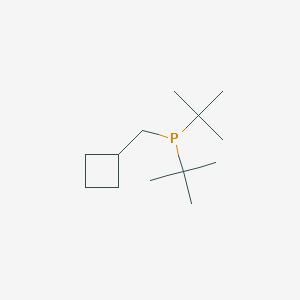
Di-tert-butyl(cyclobutylmethyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(cyclobutylmethyl)phosphane is a tertiary phosphine compound characterized by the presence of two tert-butyl groups and a cyclobutylmethyl group attached to a phosphorus atom. This compound is known for its steric bulk and electronic properties, making it a valuable ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(cyclobutylmethyl)phosphane typically involves the reaction of cyclobutylmethyl chloride with di-tert-butylphosphine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Di-tert-butyl(cyclobutylmethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Coordination: Transition metals such as palladium, platinum, and nickel are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coordination: Metal-phosphine complexes.
科学研究应用
Di-tert-butyl(cyclobutylmethyl)phosphane is used in various scientific research applications, including:
Chemistry: As a ligand in catalytic processes, such as cross-coupling reactions and hydrogenation.
Biology: In the study of enzyme mechanisms where phosphine ligands are used to mimic biological phosphorus-containing compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals through catalytic processes.
作用机制
The mechanism by which Di-tert-butyl(cyclobutylmethyl)phosphane exerts its effects involves its ability to act as a ligand and coordinate with metal centers. The steric bulk and electronic properties of the phosphine influence the reactivity and stability of the metal complexes formed. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more.
相似化合物的比较
Similar Compounds
Di-tert-butylmethylphosphine: Similar in structure but with a methyl group instead of a cyclobutylmethyl group.
Di-tert-butylchlorophosphine: Contains a chlorine atom instead of a cyclobutylmethyl group.
Di-tert-butylcyclopentadiene: Similar steric properties but different functional groups.
Uniqueness
Di-tert-butyl(cyclobutylmethyl)phosphane is unique due to the presence of the cyclobutylmethyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
属性
CAS 编号 |
111857-32-0 |
|---|---|
分子式 |
C13H27P |
分子量 |
214.33 g/mol |
IUPAC 名称 |
ditert-butyl(cyclobutylmethyl)phosphane |
InChI |
InChI=1S/C13H27P/c1-12(2,3)14(13(4,5)6)10-11-8-7-9-11/h11H,7-10H2,1-6H3 |
InChI 键 |
XXXRLBZTWLBYKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(CC1CCC1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
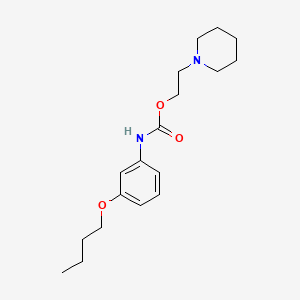
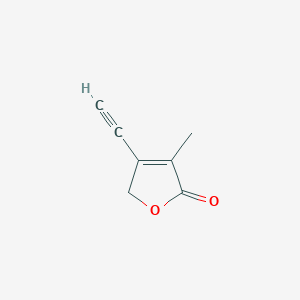
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
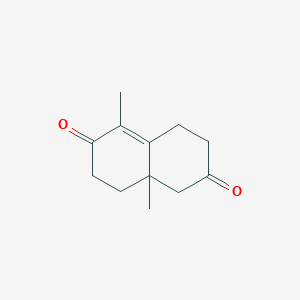
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
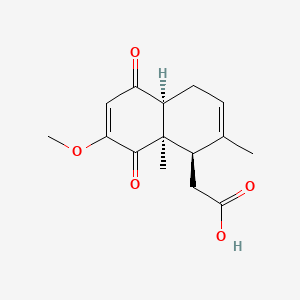
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
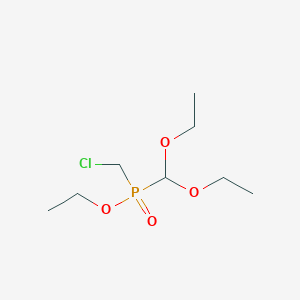
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
